molecular formula C19H23N3O3 B2654093 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide CAS No. 2034437-02-8

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2654093
CAS No.: 2034437-02-8
M. Wt: 341.411
InChI Key: MSCQHGCOHBHPCU-JCNLHEQBSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclohexyl ring substituted with a pyrazin-2-yloxy group and a p-tolyloxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Cyclohexyl Intermediate: Starting with cyclohexanol, the compound is converted to a cyclohexyl halide through halogenation.

    Substitution with Pyrazin-2-yloxy Group: The cyclohexyl halide undergoes nucleophilic substitution with pyrazin-2-ol to form the pyrazin-2-yloxycyclohexane intermediate.

    Introduction of the p-Tolyloxy Group: The intermediate is then reacted with p-tolyl acetate under basic conditions to introduce the p-tolyloxy group.

    Final Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: Quinones or other oxidized aromatic derivatives.

    Reduction Products: Amines or other reduced forms of the acetamide group.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug discovery and development.

    Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Industry:

    Polymer Production: The compound can be used as a monomer or additive in the production of specialized polymers.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyloxy group instead of para.

    N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(o-tolyloxy)acetamide: Similar structure but with an ortho-tolyloxy group instead of para.

Uniqueness:

    Structural Features: The specific arrangement of the pyrazin-2-yloxy and p-tolyloxy groups in N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(p-tolyloxy)acetamide provides unique chemical properties and reactivity.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-2-6-16(7-3-14)24-13-18(23)22-15-4-8-17(9-5-15)25-19-12-20-10-11-21-19/h2-3,6-7,10-12,15,17H,4-5,8-9,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCQHGCOHBHPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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